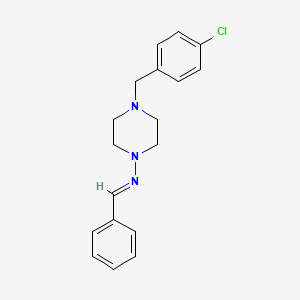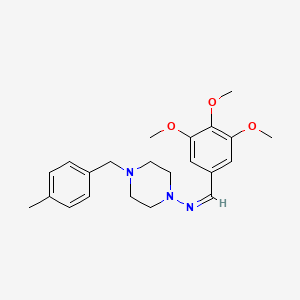
4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine
Übersicht
Beschreibung
4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine, also known as LMTX, is a small molecule drug that has been studied extensively in recent years for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has been studied for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, frontotemporal dementia, and Parkinson's disease. In Alzheimer's disease, this compound has been shown to reduce the accumulation of tau protein in the brain, which is a hallmark of the disease. In frontotemporal dementia, this compound has been shown to improve cognitive function and reduce behavioral symptoms. In Parkinson's disease, this compound has been shown to reduce the accumulation of alpha-synuclein protein, which is a hallmark of the disease.
Wirkmechanismus
The mechanism of action of 4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is not fully understood, but it is thought to involve the stabilization of tau protein and the inhibition of protein aggregation. Tau protein is a key component of the neuronal cytoskeleton, and its aggregation is thought to play a role in the development of neurodegenerative diseases. This compound has been shown to reduce the accumulation of tau protein in the brain, which may help to prevent or slow the progression of these diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the reduction of protein aggregation, the stabilization of tau protein, and the reduction of neuroinflammation. These effects are thought to contribute to the therapeutic potential of this compound in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine in lab experiments include its high purity and yield, as well as its well-characterized synthesis method. However, there are also limitations to using this compound, including its high cost and limited availability. These factors may limit the ability of researchers to use this compound in their experiments.
Zukünftige Richtungen
There are many future directions for research on 4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine, including the development of more efficient synthesis methods, the exploration of its therapeutic potential in other neurodegenerative diseases, and the investigation of its mechanism of action at the molecular level. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans. Overall, this compound represents a promising avenue for the development of new treatments for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(Z)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-17-5-7-18(8-6-17)16-24-9-11-25(12-10-24)23-15-19-13-20(26-2)22(28-4)21(14-19)27-3/h5-8,13-15H,9-12,16H2,1-4H3/b23-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKHYHCKHXZCBK-HAHDFKILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[(4-chlorophenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B3890210.png)
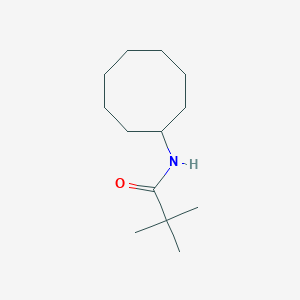
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B3890218.png)
![4-({[(1-benzoyl-4-piperidinyl)methyl]amino}methylene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3890224.png)
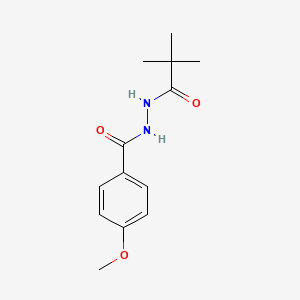
![2-[3-(2,6-dimethylphenoxy)azetidin-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3890249.png)
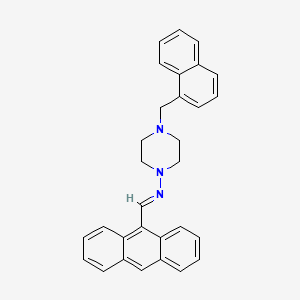
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-thienylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3890269.png)
![2-(diethylamino)ethyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate hydrochloride](/img/structure/B3890277.png)
![N-[3-(benzyloxy)benzylidene]-4-(4-chlorobenzyl)-1-piperazinamine](/img/structure/B3890294.png)
![N'-[2-(4-chlorophenyl)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B3890302.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3890310.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-ethoxybenzylidene)acetohydrazide](/img/structure/B3890329.png)
